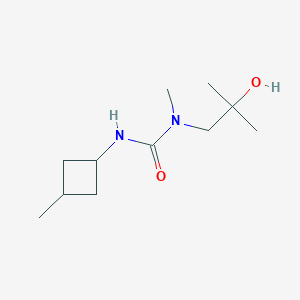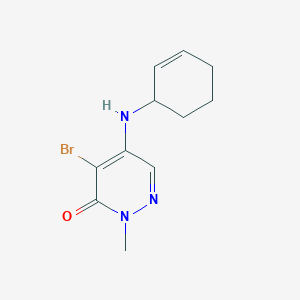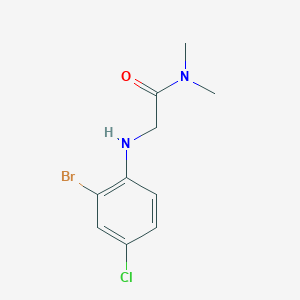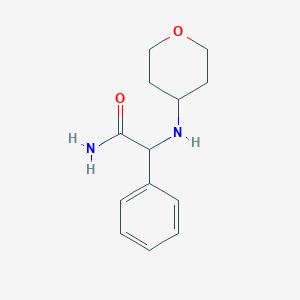
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a derivative of urea and has been shown to exhibit promising pharmacological properties, including anti-inflammatory and analgesic effects. In
Wirkmechanismus
The exact mechanism of action of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea is not fully understood. However, it is believed to act on several molecular targets, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and the mitogen-activated protein kinase (MAPK) pathway. It has also been shown to modulate the levels of various neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea has been shown to exhibit several biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
2. Reduction of oxidative stress: It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
3. Modulation of neurotransmitter levels: It has been shown to modulate the levels of neurotransmitters such as serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a useful compound for studying the mechanisms of inflammation and pain. However, one limitation of using this compound is its potential toxicity. Some studies have shown that high doses of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea can cause liver and kidney damage.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea, including:
1. Development of novel therapeutic agents: 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea has shown promise as a therapeutic agent for various diseases. Further research is needed to develop novel derivatives of this compound with improved pharmacological properties.
2. Mechanistic studies: The exact mechanism of action of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea is not fully understood. Further mechanistic studies are needed to identify the molecular targets of this compound and elucidate its mode of action.
3. Toxicity studies: The potential toxicity of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea needs to be further investigated. Studies are needed to determine the safe dose range of this compound and identify any potential side effects.
Conclusion:
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea is a chemical compound that has shown promise as a therapeutic agent for various diseases. It exhibits potent anti-inflammatory and analgesic effects and has been shown to exhibit anticancer and antidepressant activity. Further research is needed to develop novel derivatives of this compound with improved pharmacological properties, elucidate its mode of action, and identify any potential side effects.
Synthesemethoden
The synthesis of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea involves the reaction of cyclopentadiene with N-(3-bromophenyl)pyrrolidine-1-carboxamide, followed by the reaction of the resulting product with urea. The reaction is carried out under reflux conditions using a solvent such as ethanol or methanol. The yield of the product is typically high, and the compound can be purified using standard techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea has been the subject of extensive scientific research due to its potential as a therapeutic agent. Some of the areas of research include:
1. Anti-inflammatory and analgesic effects: Several studies have shown that 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea exhibits potent anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators.
2. Anticancer activity: 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea has been shown to exhibit anticancer activity in various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation.
3. Antidepressant activity: Some studies have suggested that 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea may have antidepressant activity. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in depression.
Eigenschaften
IUPAC Name |
1-cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(17-13-6-1-2-7-13)18-14-8-5-9-15(12-14)19-10-3-4-11-19/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRPYGZHFYEWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)NC3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)
![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)


![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)





